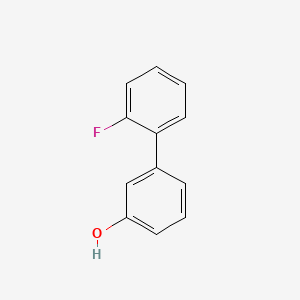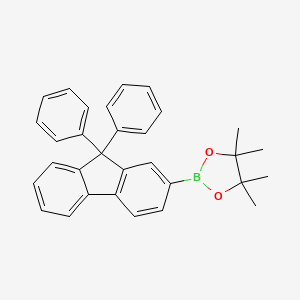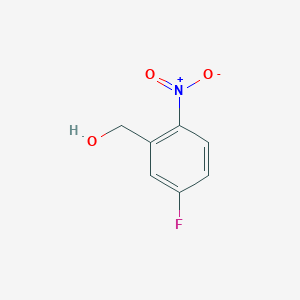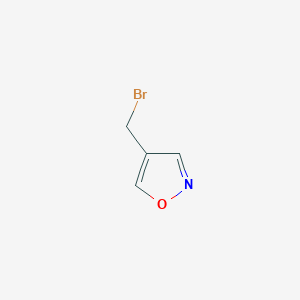
3-(2-Fluorophenyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-Fluorophenyl)phenol is a chemical compound with the molecular formula C12H9FO . It has a molecular weight of 188.2 g/mol . The compound is used in various applications and products .
Molecular Structure Analysis
The molecular structure of 3-(2-Fluorophenyl)phenol consists of a phenol group attached to a fluorophenyl group . The InChI code for this compound is 1S/C12H9FO/c13-12-7-2-1-6-11(12)9-4-3-5-10(14)8-9/h1-8,14H .Chemical Reactions Analysis
Phenols, including 3-(2-Fluorophenyl)phenol, are known to be very reactive towards electrophilic aromatic substitution . They can undergo various reactions such as halogenation, nitration, sulfonation, and Friedel–Crafts reactions .Physical And Chemical Properties Analysis
3-(2-Fluorophenyl)phenol has a molecular weight of 188.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 and a topological polar surface area of 20.2 Ų .Scientific Research Applications
Polymer Science: Synthesis of Aromatic Polysulfones
3-(2-Fluorophenyl)phenol: plays a significant role in the synthesis of aromatic polysulfones . These polymers are known for their thermal resistance and high strength properties, making them suitable for high-performance applications. The compound is involved in the reaction with bis(4-fluorophenyl)sulfones to create polyarylene sulfones, which are used in engineering, electronics, aviation, and medicine due to their stability in extreme conditions .
Medicine: Biological Activity of Indole Derivatives
In pharmaceutical research, 3-(2-Fluorophenyl)phenol is valued for its potential to create indole derivatives with diverse biological activities . These derivatives have shown promise in antiviral, anti-inflammatory, anticancer, and other therapeutic applications. The compound’s structure allows for high-affinity binding to multiple receptors, which is crucial for developing new pharmaceuticals .
Environmental Science: Wastewater Treatment
The compound is studied for its relevance in environmental science, particularly in the degradation and removal of phenolic compounds from wastewater . Research focuses on innovative treatment technologies that can effectively eliminate such toxic pollutants, ensuring the safety of water supplies and protecting aquatic ecosystems .
Analytical Chemistry: Phenolic Compound Analysis
3-(2-Fluorophenyl)phenol: is utilized in analytical chemistry for the separation and characterization of phenolic compounds . Its properties aid in the development of analytical methods that are comprehensive and rich in spectral information, which is essential for the analysis of phenolics in plant materials and other sources .
Material Science: Development of High-Performance Materials
In material science, 3-(2-Fluorophenyl)phenol contributes to the development of high-performance materials . Its involvement in the creation of polymers that can withstand high temperatures, mechanical loading, and aggressive chemical media is crucial for the advancement of technologies in various high-tech industries .
Pharmaceutical Research: Drug Development
The compound’s role in pharmaceutical research extends to the development of new drug molecules . Its structural features are advantageous in synthesizing compounds with potential pharmacological activities, offering possibilities for novel therapeutic agents .
properties
IUPAC Name |
3-(2-fluorophenyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO/c13-12-7-2-1-6-11(12)9-4-3-5-10(14)8-9/h1-8,14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIXOTPZDBZVQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30477463 |
Source


|
| Record name | 3-(2-Fluorophenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30477463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80254-63-3 |
Source


|
| Record name | 2′-Fluoro[1,1′-biphenyl]-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80254-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Fluorophenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30477463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzene, 1-[(3-bromopropyl)thio]-4-fluoro-](/img/structure/B1340113.png)



![{2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol](/img/structure/B1340127.png)
![2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid](/img/structure/B1340128.png)

![1-(4-Fluorophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1340131.png)


